methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Overview
Description
Methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a compound belonging to the thiazolidine family, which is known for its diverse biological activities. Thiazolidine derivatives are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities .
Preparation Methods
The synthesis of methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone derivative. The final step involves esterification with methanol to produce the desired compound .
Industrial production methods for thiazolidine derivatives often employ multicomponent reactions, click chemistry, and green chemistry approaches to enhance selectivity, purity, and yield. These methods also focus on improving the pharmacokinetic properties of the compounds .
Chemical Reactions Analysis
Methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Scientific Research Applications
Methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: It is studied for its antimicrobial and anticancer properties, making it a valuable candidate for drug development.
Medicine: The compound’s anti-inflammatory and antioxidant activities are explored for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity. It can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidine derivatives, such as:
Methyl [(5E)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate: This compound has similar structural features but differs in the substitution pattern on the benzylidene ring, which can affect its biological activity.
2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: This derivative has a different ester group, which can influence its pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can enhance its pharmacological properties and make it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S2/c1-18-11(16)7-15-12(17)10(20-13(15)19)6-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWXKHDBKHMNU-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=CC=C2F)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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